molecular formula C20H17FN4O3S B2457784 5-(4-fluorophenyl)sulfonyl-6-imino-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one CAS No. 847179-77-5

5-(4-fluorophenyl)sulfonyl-6-imino-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one

Cat. No.: B2457784
CAS No.: 847179-77-5
M. Wt: 412.44
InChI Key: HUEAAFDXTIGEDZ-UHFFFAOYSA-N
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Description

3-((4-fluorophenyl)sulfonyl)-2-imino-1-propyl-1H-dipyrido[1,2-a:2’,3’-d]pyrimidin-5(2H)-one is a complex organic compound characterized by its unique structure, which includes a fluorophenyl group, a sulfonyl group, and a dipyrido[1,2-a:2’,3’-d]pyrimidin-5(2H)-one core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-fluorophenyl)sulfonyl)-2-imino-1-propyl-1H-dipyrido[1,2-a:2’,3’-d]pyrimidin-5(2H)-one typically involves multiple steps, starting with the preparation of the dipyrido[1,2-a:2’,3’-d]pyrimidin-5(2H)-one core This core can be synthesized through a series of condensation reactions involving pyridine derivatives

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. The purification process typically involves recrystallization and chromatography techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-((4-fluorophenyl)sulfonyl)-2-imino-1-propyl-1H-dipyrido[1,2-a:2’,3’-d]pyrimidin-5(2H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogenating agents or nucleophiles in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

3-((4-fluorophenyl)sulfonyl)-2-imino-1-propyl-1H-dipyrido[1,2-a:2’,3’-d]pyrimidin-5(2H)-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical properties.

    Industry: Utilized in the development of new materials with specific chemical and physical properties.

Mechanism of Action

The mechanism of action of 3-((4-fluorophenyl)sulfonyl)-2-imino-1-propyl-1H-dipyrido[1,2-a:2’,3’-d]pyrimidin-5(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. This interaction can lead to changes in cellular functions, making it a valuable tool in both research and therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-((4-fluorophenyl)sulfonyl)-2-imino-1-propyl-1H-dipyrido[1,2-a:2’,3’-d]pyrimidin-5(2H)-one stands out due to its unique dipyrido[1,2-a:2’,3’-d]pyrimidin-5(2H)-one core, which is not commonly found in similar compounds. This core structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

5-(4-fluorophenyl)sulfonyl-6-imino-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FN4O3S/c1-2-10-25-18(22)16(29(27,28)14-8-6-13(21)7-9-14)12-15-19(25)23-17-5-3-4-11-24(17)20(15)26/h3-9,11-12,22H,2,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUEAAFDXTIGEDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(C=C(C1=N)S(=O)(=O)C3=CC=C(C=C3)F)C(=O)N4C=CC=CC4=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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